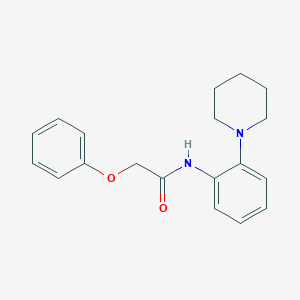![molecular formula C18H19ClN2O2 B244944 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B244944.png)
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It belongs to the class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation. In addition, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide in lab experiments is that it exhibits a wide range of biological activities. This makes it a versatile compound that can be used in a variety of different experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide. One possible direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of cancer. Additionally, further studies could be conducted to elucidate its mechanism of action and to design experiments that specifically target its activity.
Synthesemethoden
The synthesis of 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide involves the reaction of 3-amino-N-isobutyrylaniline with 4-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H19ClN2O2 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-chloro-4-methyl-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-11(2)17(22)20-14-5-4-6-15(10-14)21-18(23)13-8-7-12(3)16(19)9-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
GQILNHDSVBHFKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)

![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)









